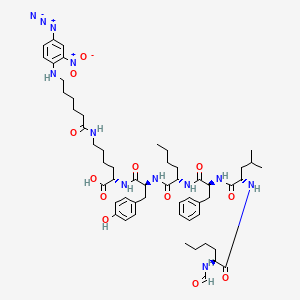

Nph-peptide

Description

Properties

CAS No. |

84311-50-2 |

|---|---|

Molecular Formula |

C55H78N12O12 |

Molecular Weight |

1099.3 g/mol |

IUPAC Name |

(2S)-6-[6-(4-azido-2-nitroanilino)hexanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C55H78N12O12/c1-5-7-19-42(59-35-68)50(71)62-45(31-36(3)4)52(73)64-46(32-37-17-11-9-12-18-37)53(74)60-43(20-8-6-2)51(72)63-47(33-38-23-26-40(69)27-24-38)54(75)61-44(55(76)77)21-14-16-30-58-49(70)22-13-10-15-29-57-41-28-25-39(65-66-56)34-48(41)67(78)79/h9,11-12,17-18,23-28,34-36,42-47,57,69H,5-8,10,13-16,19-22,29-33H2,1-4H3,(H,58,70)(H,59,68)(H,60,74)(H,61,75)(H,62,71)(H,63,72)(H,64,73)(H,76,77)/t42-,43-,44-,45-,46-,47-/m0/s1 |

InChI Key |

KPHWFSOLBPULFR-FQEQRRFLSA-N |

SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CCCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])C(=O)O)NC=O |

Appearance |

Solid powder |

Other CAS No. |

84311-50-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XLFXYX |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-formyl-Nle-Leu-Phe-NLe-125-I-Tyr-Lys-N-epsilon-6-(4'azido-2'-nitrophenylamino)hexanoate N-formyl-Nle-Leu-Phe-Nle-Tyr-N-epsilon-(6-(4'azido-2'-nitrophenylamino)hexanoyl)Lys N-formyl-norleucyl-leucyl-phenylalanyl-norleucyl-tyrosyl-N-epsilon-(6-(4'-azido-2'-nitrophenylamino)hexanoyl)lysine NPH-peptide |

Origin of Product |

United States |

Foundational & Exploratory

The N-Formyl Peptide Receptors: A Technical Guide to Their Discovery, History, and Core Functions

This guide provides an in-depth exploration of the N-formyl peptide receptor (FPR) family, a group of G protein-coupled receptors pivotal to innate immunity, inflammation, and a growing spectrum of physiological and pathological processes. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context of their discovery, dissects their complex signaling mechanisms, and offers detailed protocols for their study.

Section 1: A Serendipitous Discovery—Unraveling the Scent of Bacteria

The story of the N-formyl peptide receptors begins in the 1970s, a period of burgeoning interest in the directed migration of leukocytes, a process known as chemotaxis. Researchers observed that leukocytes were mysteriously drawn towards bacteria, but the molecular cues guiding this migration remained elusive.

A landmark 1975 paper by Schiffmann and colleagues provided the crucial breakthrough.[1] They demonstrated that synthetic N-formylmethionyl peptides, particularly the tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP), were potent chemoattractants for neutrophils.[1][2] This was a pivotal finding because protein synthesis in prokaryotes is initiated with N-formylmethionine, a modification absent in the cytoplasm of eukaryotic cells.[3] This discovery led to the profound understanding that phagocytic cells of the innate immune system had evolved to recognize these N-formylated peptides as "danger signals"—molecular patterns associated with bacterial invasion or tissue damage, as mitochondria also release such peptides.[4][5] These initial studies laid the groundwork for defining a specific receptor-mediated mechanism, as the biological activity of these peptides suggested a lock-and-key interaction with a then-unknown receptor on the leukocyte surface.[6]

The subsequent years saw a concerted effort to characterize and isolate this receptor. In 1990, the first human N-formyl peptide receptor, now officially designated FPR1 , was cloned and sequenced.[3][4] This achievement opened the floodgates for the molecular characterization of this receptor family. Using the sequence of FPR1 as a probe, researchers soon identified two other homologous receptors. In 1992, several laboratories reported the cloning of a second receptor, which was given various names including FPRL1 (FPR-like 1) and is now known as FPR2 (or ALX, for the Lipoxin A4 receptor).[7] This receptor was found to bind fMLF with lower affinity than FPR1.[7] Shortly thereafter, a third member, initially called FPRL2, was identified and is now designated FPR3 .[4] These three receptors are encoded by a cluster of genes located on human chromosome 19q13.3.[8][9]

Section 2: The FPR Family: Molecular Architecture and Ligand Promiscuity

The three human FPRs—FPR1, FPR2/ALX, and FPR3—are members of the rhodopsin-like Class A G protein-coupled receptor (GPCR) superfamily.[10][11] They share significant amino acid sequence homology: FPR1 and FPR2 have approximately 69% identity, while FPR3 shares 56% and 83% identity with FPR1 and FPR2, respectively.[9] Despite these similarities, they exhibit distinct ligand-binding profiles and functional roles.

FPR1: This is the high-affinity receptor for a wide range of bacterial and mitochondrial N-formylated peptides, with fMLF being the archetypal agonist.[2][12] Activation of FPR1 on phagocytes like neutrophils and macrophages triggers a potent pro-inflammatory response, including chemotaxis, degranulation, and the production of superoxide anions to kill pathogens.[2][8]

FPR2/ALX: This receptor is often described as promiscuous due to the vast and structurally diverse array of ligands it recognizes.[3][7] While it binds some N-formylated peptides with lower affinity than FPR1, its discovery as a high-affinity receptor for the endogenous lipid mediator Lipoxin A4 (LXA4) was a paradigm shift in the field.[6][10] This finding, pioneered by Charles Serhan and colleagues, revealed that FPRs were not solely sensors of microbial products but also key players in the active resolution of inflammation.[6][11] Subsequently, the glucocorticoid-regulated protein Annexin A1 and its N-terminal fragments (e.g., Ac2-26) were identified by Mauro Perretti and colleagues as additional endogenous ligands that mediate anti-inflammatory and pro-resolving signals through FPR2/ALX.[1][13][14] Other pro-resolving mediators, such as Resolvin D1 , also signal through this receptor.[1][10] This dual recognition of both pro-inflammatory and pro-resolving ligands makes FPR2/ALX a critical switch in the inflammatory response.

FPR3: The function of FPR3 is the least understood of the family. It does not bind fMLF or many other classical FPR ligands.[9] Some studies suggest it may have a "ligand scavenging" role rather than initiating robust intracellular signaling, though its precise physiological function remains an active area of investigation.[9]

Structural Basis of Ligand Recognition

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structural basis of ligand recognition by FPRs.[3][15][16][17][18] These studies reveal a deep ligand-binding pocket within the transmembrane helices.

For FPR1, key residues such as Arginine 84 (R84) and Lysine 85 (K85) in the second transmembrane helix, and Aspartate 106 (D106), Arginine 201 (R201), and Arginine 205 (R205) are crucial for the high-affinity binding of fMLF.[3][17] The N-formyl group of the peptide forms critical hydrogen bonds deep within this pocket.[15]

The promiscuity of FPR2/ALX is reflected in its more adaptable binding pocket. While sharing some key residues with FPR1, differences in the amino acids lining the pocket allow it to accommodate a wider variety of ligand shapes and chemical properties, from small peptides to larger lipid molecules like LXA4.[3] For instance, the lack of the R84/K85 salt-bridge equivalent in FPR2 contributes to its lower affinity for fMLF.[2]

Section 3: Intracellular Signaling Cascades

FPRs transduce extracellular signals by coupling to heterotrimeric G proteins of the Gi family.[8] Ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gαi subunit from the Gβγ dimer, both of which then activate distinct downstream effector pathways.

// Connections G_alpha -> AC [style=dashed, arrowhead=tee, label="Inhibits"]; AC -> cAMP;

G_beta_gamma -> PLC; G_beta_gamma -> PI3K;

PLC -> PIP2 [style=invis]; PIP2 -> IP3 [label="Cleavage"]; PIP2 -> DAG [label="Cleavage"];

IP3 -> Ca_ER; DAG -> PKC; Ca_ER -> PKC;

PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> Akt;

G_beta_gamma -> MAPK; Akt -> RhoGTPases;

PKC -> Superoxide; PKC -> Degranulation;

RhoGTPases -> Chemotaxis; RhoGTPases -> Superoxide; MAPK -> Chemotaxis;

Akt -> Resolution [label=" (via FPR2)"]; } end_dot

Figure 1: Simplified FPR Signaling Pathways.

Key Signaling Pathways Downstream of FPRs:

-

Phospholipase C (PLC) Pathway: The Gβγ dimer activates PLCβ, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid influx of intracellular calcium (Ca²⁺).[2] DAG and elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which is crucial for triggering degranulation and the assembly of the NADPH oxidase complex for superoxide production.[8]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ dimer also activates PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), leading to their activation. The PI3K/Akt pathway is central to cell survival, migration, and in the context of FPR2/ALX, the pro-resolving functions.[19]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR activation also leads to the phosphorylation and activation of MAPK cascades, including ERK1/2 and p38.[8][19] These pathways are critical for integrating signals that regulate cell migration and gene expression.[8]

-

Rho Family GTPases: Downstream of PI3K and other signaling nodes, small GTPases like Rac and Cdc42 are activated. These molecules are master regulators of the actin cytoskeleton, orchestrating the cellular polarization and actin polymerization required for chemotaxis.[8]

Section 4: Quantitative Analysis of Ligand-Receptor Interactions

The functional outcomes of FPR activation are dictated by the binding affinity (Kd) and potency (EC50) of their diverse ligands. The following table summarizes key quantitative data for representative ligands across the human FPR family.

| Ligand | Receptor | Assay Type | Potency / Affinity | Reference(s) |

| fMLF | FPR1 | Chemotaxis | EC50: ~0.1 nM | [7] |

| Binding | Kd: ~1-10 nM | [2] | ||

| FPR2/ALX | Ca²⁺ Flux | EC50: ~100-1000 nM | [2] | |

| WKYMVm | FPR1 | Ca²⁺ Flux | EC50: ~25 nM | [3] |

| FPR2/ALX | Ca²⁺ Flux | EC50: ~75 pM | [3] | |

| Lipoxin A4 (LXA4) | FPR2/ALX | Binding | Kd: ~1 nM | [6][10] |

| Ca²⁺ Flux | EC50: ~5-50 nM | [6][11] | ||

| Annexin A1 peptide (Ac2-26) | FPR1 | Chemokinesis | EC50: ~1-10 µM | [14] |

| FPR2/ALX | Binding | Kd: ~50-200 nM | [20][21] | |

| Phagocytosis | EC50: ~100 nM | [20] | ||

| Resolvin D1 (RvD1) | FPR2/ALX | Phagocytosis | EC50: ~1-10 nM | [10] |

Note: Values are approximate and can vary based on the cell type and specific assay conditions.

Section 5: Essential Methodologies in FPR Research

The study of FPRs relies on a set of robust and well-validated experimental protocols. Here, we provide step-by-step methodologies for key assays.

Experimental Workflow: From Cell Isolation to Functional Readout

Figure 2: General Experimental Workflow for FPR Studies.

Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)

This assay quantifies the directed migration of cells towards a chemoattractant.

Materials:

-

Boyden chamber apparatus (or modified 96-well format, e.g., Transwell®)

-

Polycarbonate membrane with appropriate pore size (e.g., 3-5 µm for neutrophils)

-

Chemoattractant (e.g., fMLF)

-

Isolated human neutrophils (2 x 10⁶ cells/mL in assay buffer)

-

Assay Buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Prepare Chamber: Pre-coat the underside of the polycarbonate membrane with collagen or fibronectin (optional, enhances adhesion). Assemble the Boyden chamber.

-

Add Chemoattractant: Pipette the chemoattractant solution (e.g., fMLF at various concentrations from 10⁻¹¹ to 10⁻⁷ M) into the lower wells of the chamber. Use assay buffer alone as a negative control.

-

Place Membrane: Carefully place the membrane over the lower wells, avoiding air bubbles.

-

Add Cells: Add the neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Stop Migration: After incubation, remove the chamber and carefully scrape non-migrated cells from the top surface of the membrane with a cell scraper or cotton swab.

-

Stain and Count: Fix the membrane (e.g., with methanol), stain the migrated cells on the underside of the membrane, and mount it on a microscope slide. Count the number of migrated cells in several high-power fields for each well.

-

Analysis: Express results as a chemotactic index (fold increase in migration over the negative control).

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic free calcium upon receptor activation.

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., HBSS with calcium and magnesium)

-

Cell suspension (e.g., FPR-transfected HEK293 or HL-60 cells)

-

Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

-

Cell Loading: Incubate the cell suspension with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and an equal concentration of Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark.

-

Washing: Pellet the cells by gentle centrifugation and wash twice with assay buffer to remove extracellular dye.

-

Resuspension: Resuspend the loaded cells in assay buffer to the desired concentration.

-

Measurement: Transfer the cell suspension to a 96-well plate or the appropriate cuvette/chamber for the fluorometer.

-

Baseline Reading: Record the baseline fluorescence for 30-60 seconds. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

-

Agonist Addition: Add the agonist (e.g., fMLF) and continue recording the fluorescence signal for another 2-3 minutes.

-

Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2). The peak increase in this ratio after agonist addition reflects the magnitude of the calcium response.

Protocol: Superoxide Production (Cytochrome c Reduction Assay)

This assay measures the production of superoxide anions (O₂⁻), a key bactericidal function of phagocytes.

Materials:

-

Isolated human neutrophils

-

Assay Buffer (e.g., HBSS with calcium and magnesium)

-

Cytochrome c (from horse heart)

-

Superoxide Dismutase (SOD)

-

Agonist (e.g., fMLF)

-

Spectrophotometer or plate reader capable of reading absorbance at 550 nm.

Procedure:

-

Prepare Reagents: Prepare a solution of cytochrome c (e.g., 1 mg/mL) in assay buffer.

-

Cell Suspension: Resuspend neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the neutrophil suspension to each well.

-

Control Wells: For negative controls, add SOD (to scavenge O₂⁻ and confirm specificity) to a set of wells before adding the agonist.

-

Add Cytochrome c: Add cytochrome c to all wells.

-

Add Agonist: Add the agonist (e.g., fMLF at 10⁻⁷ M) to the appropriate wells.

-

Incubation: Incubate the plate at 37°C, taking absorbance readings at 550 nm every 1-2 minutes for 15-30 minutes.

-

Analysis: Calculate the rate of change in absorbance over time. The SOD-inhibitable portion of the cytochrome c reduction is directly proportional to the amount of superoxide produced. Convert this to nanomoles of O₂⁻ using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

Section 6: Conclusion and Future Directions

The discovery of N-formyl peptide receptors transformed our understanding of innate immunity, revealing a sophisticated mechanism for detecting bacterial invasion and tissue injury. The subsequent identification of endogenous pro-resolving ligands for FPR2/ALX has added another layer of complexity, positioning these receptors as central regulators of the inflammatory arc—from initiation to active resolution. Their involvement in a wide range of pathologies, from chronic inflammatory diseases to cancer and neurodegenerative disorders, makes them highly attractive targets for therapeutic intervention.

Future research will likely focus on developing biased agonists that can selectively activate pro-resolving pathways without triggering pro-inflammatory responses, offering a new frontier in anti-inflammatory therapy. The continued elucidation of their complex structural biology and signaling networks will undoubtedly pave the way for the rational design of novel therapeutics targeting this fascinating and functionally diverse receptor family.

References

-

Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., Serhan, C. N., & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119–161. [Link]

-

Chen, K., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Frontiers in Immunology, 11, 1999. [Link]

-

Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(3), 572-584. [Link]

-

Cussell, P. J. G., Gomez Escalada, M., Milton, N. G. N., & Paterson, A. W. J. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Neural Regeneration Research, 15(7), 1241–1253. [Link]

-

Bannenberg, G. L., et al. (2021). FPR2/ALX in the resolution of inflammation. Taking the gastrointestinal tract as a paradigm. Pharmacological Research, 168, 105607. [Link]

-

He, H. Q., et al. (2020). Structural basis of ligand binding modes at the human formyl peptide receptor 2. Nature Communications, 11(1), 1209. [Link]

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]

-

He, R., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (Basel, Switzerland), 22(3), 455. [Link]

-

Jia, Y., et al. (2016). Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion. Mucosal immunology, 9(6), 1475–1487. [Link]

-

Romano, M., et al. (2022). ALX/FPR2 Receptor Activation by Inflammatory (fMLFII) and Pro-resolving (LXA4 and RvD3) Agonists. Journal of Chemical Information and Modeling, 62(13), 3235-3248. [Link]

-

de Souza, L. J., et al. (2021). Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn's Disease. Frontiers in Immunology, 12, 720817. [Link]

-

Bial, L., et al. (2012). Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. Molecular Pharmacology, 82(5), 765-776. [Link]

-

Zhuang, Y., et al. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature Communications, 13(1), 1042. [Link]

-

Marasco, W. A., Fantone, J. C., & Ward, P. A. (1982). Spasmogenic activity of chemotactic N-formylated oligopeptides: identity of structure--function relationships for chemotactic and spasmogenic activities. Proceedings of the National Academy of Sciences of the United States of America, 79(23), 7470–7473. [Link]

-

Scannell, M., et al. (2007). FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis. Blood, 109(7), 2973–2980. [Link]

-

Zhuang, Y., et al. (2022). Structure and drug development of the human formylpeptide receptors FPR1 and FPR2. Cell Research, 32(6), 583-586. [Link]

-

Snyderman, R., & Goetzl, E. J. (1981). Molecular and cellular mechanisms of leukocyte chemotaxis. Science (New York, N.Y.), 213(4510), 830–837. [Link]

-

Boulay, F., et al. (1990). Cloning of the gene coding for a human receptor for formyl peptides. Characterization of a promoter region and evidence for polymorphic expression. Biochemistry, 29(50), 11123-11133. [Link]

-

Prevete, N., et al. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1378873. [Link]

-

Snyderman, R., Altman, L. C., Hausman, M. S., & Mergenhagen, S. E. (1972). Human mononuclear leukocyte chemotaxis: a quantitative assay for humoral and cellular chemotactic factors. The Journal of immunology, 108(3), 857–860. [Link]

-

Bena, S., et al. (2012). Annexin A1 interaction with the FPR2/ALX receptor: identification of distinct domains and downstream associated signaling. The Journal of biological chemistry, 287(29), 24690–24697. [Link]

-

Bena, S., Brancaleone, V., Wang, J. M., Perretti, M., & Flower, R. J. (2012). Annexin A1 interaction with the FPR2/ALX receptor: identification of distinct domains and downstream associated signaling. The Journal of biological chemistry, 287(29), 24690–24697. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

D'Amico, M., et al. (2012). Annexin A1 N-terminal derived peptide Ac2-26 exerts chemokinetic effects on human neutrophils. Frontiers in Pharmacology, 3, 28. [Link]

-

Liu, K., et al. (2023). Cryo-EM structure of the human chemerin receptor 1–Gi protein complex bound to the C-terminal nonapeptide of chemerin. Proceedings of the National Academy of Sciences, 120(11), e2216673120. [Link]

-

Perretti, M., & D'Acquisto, F. (2009). Annexin A1 and glucocorticoids as effectors of the resolution of inflammation. Nature Reviews Immunology, 9(1), 62-70. [Link]

-

Vital, S. A., et al. (2019). Novel Role for the AnxA1-Fpr2/ALX Signaling Axis as a Key Regulator of Platelet Function to Promote Resolution of Inflammation. Circulation, 140(6), 487-501. [Link]

-

Chiang, N., et al. (2000). Activation of lipoxin A(4) receptors by aspirin-triggered lipoxins and select peptides evokes ligand-specific responses in inflammation. The Journal of Experimental Medicine, 191(7), 1197-1208. [Link]

-

Gavins, F. N., et al. (2019). Targeting AnxA1/Formyl Peptide Receptor 2 Pathway Affords Protection against Pathological Thrombo-Inflammation. International Journal of Molecular Sciences, 20(15), 3804. [Link]

-

Fredman, G., et al. (2015). Lipoxin A4 receptor, FPR2/ALX, expression on neutrophils from patients with atherosclerosis versus healthy controls. Atherosclerosis, 240(2), 513-516. [Link]

-

Dalli, J., et al. (2013). Proresolving and Tissue-Protective Actions of Annexin A1-Based Cleavage-Resistant Peptides Are Mediated by Formyl Peptide Receptor 2/Lipoxin A(4) Receptor. The Journal of Immunology, 190(12), 6478-6487. [Link]

-

Schepetkin, I. A., et al. (2017). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. Molecules, 22(10), 1662. [Link]

-

Sforza, S., et al. (2018). Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models. European Journal of Medicinal Chemistry, 157, 1032-1045. [Link]

-

He, H., et al. (2017). The structure of homology model of FPR1 and its binding pocket. (A) The overall structure of FPR1 homology model is shown in cartoon representation. (B) The binding pocket of FPR1 is shown in surface representation. (C) The residues forming the binding pocket of FPR1 are shown in stick representation. [Link]

-

Maderna, P., & Godson, C. (2007). FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis. Journal of immunology (Baltimore, Md. : 1950), 178(12), 8049–8056. [Link]

-

Machado, I. D., et al. (2022). Annexin-A1-Derived Peptide Ac2-26 Suppresses Allergic Airway Inflammation and Remodelling in Mice. International Journal of Molecular Sciences, 23(5), 2419. [Link]

-

Gabl, M., et al. (2019). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 105(2), 315-326. [Link]

-

Romano, M., et al. (2022). Annexin A1 interaction with the FPR2/ALX receptor: identification of distinct domains and downstream associated signaling. Journal of Biological Chemistry, 297(4), 102434. [Link]

-

Hulme, E. C. (1990). Radioligand binding methods for membrane preparations and intact cells. Receptor-Ligand Interactions: A Practical Approach, 1-50. [Link]

-

Dalli, J., et al. (2013). Cleavage-resistant AnxA1 peptide selectively binds to FPR2/ALX and displays anti-inflammatory actions. The Journal of Immunology, 190(12), 6478-6487. [Link]

-

Zhuang, Y., et al. (2022). Structure and drug development of the human formylpeptide receptors FPR1 and FPR2. Cell Research, 32(6), 583-586. [Link]

Sources

- 1. Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of ligand binding modes at the human formyl peptide receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ALX/FPR2 Receptor Activation by Inflammatory (fMLFII) and Pro-resolving (LXA4 and RvD3) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 13. Frontiers | Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn’s Disease [frontiersin.org]

- 14. Frontiers | Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Annexin-A1-Derived Peptide Ac2-26 Suppresses Allergic Airway Inflammation and Remodelling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Precision Mapping of the Interactome: A Technical Guide to Photoaffinity Labeling

Executive Summary

Photoaffinity labeling (PAL) is the definitive method for converting transient, non-covalent ligand-target interactions into permanent covalent bonds. Unlike affinity chromatography, which relies on high-affinity retention during wash steps, PAL captures weak or transient interactions (

Part 1: The Mechanistic Foundation

A successful PAL experiment relies on a probe that functions as a "chemical Trojan horse." It must bind the target reversibly without disrupting function, then deploy a reactive species upon command.

Anatomy of a Photoaffinity Probe

A robust probe consists of four distinct modules:

-

Pharmacophore (Ligand): The bioactive moiety that directs the probe to the target protein.

-

Photophore: The dormant chemical group that generates a highly reactive intermediate (carbene, nitrene, or radical) upon UV irradiation.

-

Linker: A spacer that minimizes steric clash between the tag and the binding pocket.

-

Reporter Tag: A handle for detection (fluorophore) or enrichment (biotin). Note: Modern "Two-Step" PAL uses a latent handle (e.g., alkyne) for downstream Click chemistry to minimize steric bulk.

The Photochemical Trigger

The core principle of PAL is temporal control . The probe equilibrates with the target in the dark. Upon irradiation, the photophore absorbs a photon and transitions to an excited state, expelling a leaving group (usually

Part 2: Photophore Selection Strategy

Selecting the correct photophore is the single most critical decision in probe design. While historical literature references aryl azides, modern chemoproteomics overwhelmingly favors diazirines .

Comparative Analysis of Photophores

| Feature | Aryl Azides | Benzophenones | Diazirines (Gold Standard) |

| Reactive Intermediate | Singlet Nitrene ( | Triplet Diradical ( | Singlet Carbene ( |

| Activation Wavelength | < 300 nm (often damaging) | 350–360 nm | ~350–365 nm (Biocompatible) |

| Reaction Mechanism | Nucleophilic attack / Ring expansion | H-atom abstraction (reversible) | C-H Bond Insertion |

| Size (Steric Bulk) | Small | Large (Bulky) | Very Small |

| Primary Drawback | Ring Expansion (Ketenimine) | Long irradiation time needed | Synthetic complexity |

The "Ring Expansion" Problem (Why Diazirines Win)

Aryl azides are prone to a major mechanistic failure mode. Upon irradiation, the singlet nitrene can rearrange into a benzazirine and subsequently a ketenimine (didehydroazepine).[1] This ketenimine is an electrophile, not a universal inserter. It reacts preferentially with nucleophiles (e.g., water, lysines) rather than inserting into the hydrophobic pocket of the target.

In contrast, diazirines generate a singlet carbene that inserts into unactivated C-H bonds within picoseconds, capturing the "snapshot" of the binding event before the complex dissociates.

Mechanistic Pathway Visualization

The following diagram contrasts the direct insertion of diazirines with the problematic rearrangement of aryl azides.

Figure 1: Mechanistic divergence between Diazirines (Direct Insertion) and Aryl Azides (Ring Expansion).

Part 3: Experimental Workflow & Protocol

This protocol utilizes a "Two-Step" approach: (1) PAL with an alkyne-tagged probe, followed by (2) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for detection.

The Self-Validating Protocol

To ensure scientific integrity, every experiment must include a Competition Control : Incubate the probe in the presence of 10x–50x excess of the parent (non-photoactive) ligand. Disappearance of the signal in this lane validates that labeling is active-site specific.

Step-by-Step Methodology

Phase 1: Incubation & Irradiation

-

Lysate Preparation: Prepare proteome (1 mg/mL) in PBS. Avoid buffers with high nucleophiles (e.g., Tris) if using aryl azides, though PBS/HEPES is standard for diazirines.

-

Probe Addition: Add probe (typically 1–10

M). Keep DMSO < 1%. -

Equilibrium: Incubate for 30 min at RT or 4°C (target dependent).

-

Irradiation:

-

Transfer samples to a 96-well plate (open top) or clear microfuge tubes.

-

Irradiate on ice with UV light (365 nm for diazirines) for 5–10 minutes.

-

Critical: Use a lamp with sufficient power (e.g., >5 mW/cm²). Inadequate photon flux leads to low yield.

-

Phase 2: Click Chemistry (CuAAC)

Standard "Click" conditions can precipitate proteins. This optimized protocol uses THPTA to protect the proteome from Cu(II)-induced oxidation.

-

Reagent Prep:

-

Premixing (Crucial Step):

-

Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10

L CuSO4 + 50

-

-

Reaction Assembly:

-

Add reagents to lysate in this order:

-

Biotin-Azide (Final: 100

M) -

CuSO4:THPTA Complex (Final: 1 mM Cu / 5 mM THPTA)

-

Sodium Ascorbate (Final: 5 mM)

-

-

-

Incubation: Vortex gently. Incubate 1 hour at RT.

-

Quenching: Add EDTA (5 mM) or precipitate proteins (Methanol/Chloroform) to remove excess reagents.

Workflow Diagram

Figure 2: The Activity-Based Protein Profiling (ABPP) workflow for Photoaffinity Labeling.

Part 4: Advanced Applications & Troubleshooting

Chemoproteomics and Target Deconvolution

In drug discovery, PAL is often coupled with quantitative Mass Spectrometry (SILAC or TMT). By comparing the "Probe Only" sample vs. "Probe + Competitor," researchers calculate a Competition Ratio .

-

High Ratio (>5): Specific binder (Target).

-

Ratio ~1: Non-specific binder (Background).

Troubleshooting Common Failures

-

No Labeling:

-

Cause: Inefficient photolysis or oxygen quenching.

-

Fix: Check UV lamp intensity (365 nm). Degas buffers (Argon purge) to prevent carbene quenching by

(though diazirines are relatively robust).

-

-

High Background:

-

Cause: Non-specific hydrophobic sticking.

-

Fix: Increase wash stringency (1% SDS) after Click chemistry. Use a "Minimalist" linker to reduce lipophilicity.

-

References

-

Smith, E. & Collins, I. (2015).[6] Photoaffinity labeling in target- and binding-site identification.[6][7][8] Future Medicinal Chemistry. [Link]

-

Dubois, L. et al. (2021). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]

-

Seneviratne, U. et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.[8] STAR Protocols. [Link]

-

Geurink, P. P. et al. (2012).[6][9] Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry. [Link]

-

Platz, M. S. (2013). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes.[10] Chemical Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jenabioscience.com [jenabioscience.com]

- 3. broadpharm.com [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Kinetic Investigation of Nephrocystin (NPHP) SH3-Peptide Interactions

[1]

Executive Summary & Scope

Subject: Preliminary investigation of binding kinetics between the Nephrocystin-1 (NPHP1) Src Homology 3 (SH3) domain and Proline-Rich Motif (PRM) peptides.[1]

Context: Nephrocystin-1 is a docking protein essential for ciliary function.[1] Its SH3 domain binds specific PxxP motifs on partners like Pyk2 , p130Cas , and Polycystin-1 .[1] Disrupting or stabilizing these interactions is a potential therapeutic strategy for nephronophthisis.[1]

Technical Focus: Moving beyond equilibrium affinity (

Strategic Rationale: Why Kinetics Matter

In peptide drug discovery, affinity (

-

Fast-On/Fast-Off: Rapid equilibrium, often driven by electrostatics.[1] Poor in vivo occupancy if local concentration drops.[1]

-

Slow-On/Slow-Off: Long residence time.[1][2] High physiological impact even after systemic clearance.[1]

For NPHP1-SH3 interactions, which typically exhibit moderate affinity (

Biological Mechanism & Signaling Pathway

The NPHP1 SH3 domain recognizes class II polyproline helices (PxxP). This interaction recruits downstream effectors involved in cell adhesion and ciliary signaling.[1]

Visualization: NPHP1 Signaling Node

Figure 1: The kinetic binding equilibrium of NPHP1 and its downstream signaling consequences. The stability of the "Complex" node is determined by

Experimental Protocol: SPR Kinetic Assay

This protocol uses Surface Plasmon Resonance (e.g., Biacore 8K or T200) to measure the binding kinetics of NPHP1-SH3 (Analyte) to immobilized Peptides (Ligand).[1]

Phase A: Reagent Preparation

-

Ligand (Peptide): Biotinylated-Ahx-PPPKPPRP (derived from Pyk2 or Polycystin-1).[1]

-

Note: The N-terminal Biotin-Ahx linker prevents steric hindrance between the sensor surface and the SH3 binding pocket.

-

-

Analyte (Protein): Recombinant GST-NPHP1-SH3 or His-NPHP1-SH3.[1]

-

Purity: Must be >95% by SDS-PAGE and monodisperse by SEC-MALS to prevent aggregate-induced artifacts.[1]

-

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[1]

Phase B: Assay Setup (Single Cycle Kinetics)

Single Cycle Kinetics (SCK) is preferred for SH3 domains to avoid regeneration steps that might denature the surface peptides.[1]

| Step | Action | Critical Parameter | Rationale |

| 1. Immobilization | Capture Biotin-Peptide on Streptavidin (SA) Chip.[1] | Target | Low density prevents Mass Transport Limitation (MTL) and steric crowding.[1] |

| 2. Conditioning | 3x injections of Running Buffer. | 60s @ 30 | Stabilizes the baseline before analyte injection. |

| 3. Kinetic Titration | Inject NPHP1 analyte (0, 0.1, 0.3, 1, 3, 10 | Flow rate: 30-50 | High flow minimizes rebinding effects (common in fast |

| 4. Dissociation | Switch to buffer flow. | 300s - 600s.[1] | Must be long enough to observe >10% signal decay for accurate |

| 5. Reference | Use a flow cell with Scrambled Peptide or Biotin-only.[1] | Subtract Ref from Active.[1] | Removes bulk refractive index (RI) shifts and non-specific binding.[1] |

Phase C: Data Analysis & Validation

Anticipated Kinetic Data Profile

SH3-peptide interactions typically display "square-wave" kinetics due to fast association and dissociation.[1]

| Parameter | Symbol | Expected Range (NPHP1-SH3) | Interpretation |

| Association Rate | Fast recognition driven by electrostatic steering (Arg-rich peptides).[1] | ||

| Dissociation Rate | Rapid dissociation; complex half-life is seconds ( | ||

| Dissociation Constant | Moderate affinity typical of signaling scaffolds.[1] | ||

| Residence Time | Transient interaction allowing dynamic sampling of partners.[1] |

Workflow Visualization

The following diagram illustrates the logical flow of the kinetic investigation, from reagent prep to data validation.

Figure 2: Operational workflow for SPR-based kinetic analysis of Nph-peptide interactions.

Troubleshooting & Optimization

-

Problem: Square Wave Kinetics (Too Fast).

-

Cause:

is too fast for the instrument sampling rate. -

Solution: Perform Equilibrium Analysis (Steady State Affinity) instead of Kinetic fitting. Plot

vs. Concentration to derive

-

-

Problem: Non-Specific Binding (NSB).

-

Cause: NPHP1 SH3 is positively charged (pI > 8).[1]

-

Solution: Increase salt concentration (up to 300 mM NaCl) or add BSA (0.1%) to the running buffer.

-

-

Problem: Mass Transport Limitation.

-

Cause: Ligand density too high.[1]

-

Solution: Lower the immobilization level (

RU) or increase flow rate to 60-100

-

References

-

Nephrocystin-1 Forms a Complex with Polycystin-1 via a Polyproline Motif/SH3 Domain Interaction. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Defines the structural basis of NPHP1 binding to PxxP peptides. URL:[Link]

-

Nephrocystin interacts with Pyk2, p130Cas, and tensin and triggers phosphorylation of Pyk2. Source: Journal of Biological Chemistry / PubMed Central. Context: Validates the direct interaction between NPHP1 SH3 and Pyk2 proline-rich domains. URL:[Link]

-

Kinetic Insights into the Binding between the nSH3 Domain of CrkII and Proline-Rich Motifs. Source: NIH / PubMed.[1] Context: Provides comparative kinetic values (

) for similar SH3-peptide systems, serving as a benchmark.[1] URL:[Link] -

PubChem Compound Summary: Nph-peptide. Source: PubChem.[1] Context: Reference for the specific chemical entity "Nph-peptide" (FPR ligand) if the investigation targets this specific probe. URL:[Link][1]

Methodological & Application

Application Note: High-Fidelity Synthesis and Purification of 4-Nitrophenylalanine (Nph) Peptides

Abstract & Introduction

The incorporation of 4-Nitrophenylalanine (Nph) —often denoted as

However, the synthesis of Nph-peptides presents distinct challenges compared to standard Solid-Phase Peptide Synthesis (SPPS).[1] The electron-withdrawing nitro group alters the electronic properties of the aromatic ring, potentially affecting aggregation and solubility. Furthermore, the nitro moiety requires careful handling during cleavage to prevent inadvertent reduction or side reactions with scavenger cocktails.

This guide details a robust, field-proven protocol for the synthesis, cleavage, and purification of Nph-peptides, ensuring high purity and structural integrity.

Critical Materials & Reagents

| Component | Specification | Purpose |

| Fmoc-Nph-OH | Fmoc-4-nitro-L-phenylalanine (>99% ee) | Core building block.[1][3] |

| Coupling Reagent | HATU or HCTU | High-efficiency coupling to overcome potential steric/aggregation issues.[1][3] |

| Base | DIEA (Diisopropylethylamine) | Activator base.[1][3] |

| Resin | Rink Amide MBHA or Wang | Choice depends on C-terminal requirement (Amide vs. Acid).[1][3][4] |

| Cleavage Cocktail | TFA / TIPS / Water (95:2.5:2.[3]5) | Thiol-free cocktail recommended to ensure nitro group stability.[1][3] |

| Solvents | DMF (Peptide Grade), HPLC Acetonitrile | Reaction media and purification.[3] |

Experimental Protocol: Solid-Phase Assembly

Mechanistic Insight: The Coupling Logic

While the nitro group at the para position is electron-withdrawing, it does not significantly deactivate the

Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU.[1] The aza-analog (HOAt) generated from HATU is more effective at disrupting hydrogen bonds and accelerating coupling in difficult sequences.[1]

Step-by-Step Synthesis Workflow

-

Resin Preparation:

-

Swell resin (0.1 mmol scale) in DMF for 30 minutes.

-

Drain and perform initial Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).

-

-

Standard Cycle (Non-Nph residues):

-

Activation: 5 eq. Fmoc-AA-OH, 4.9 eq.[1] HBTU, 10 eq. DIEA in DMF.

-

Coupling: 30–45 minutes at Room Temperature (RT).

-

-

Nph Coupling Cycle (Critical Step):

-

Dissolution: Dissolve Fmoc-Nph-OH (4 eq.) in minimum DMF.

-

Activation: Add HATU (3.9 eq.) and DIEA (8 eq.). Note: Slightly reduced equivalents prevent over-acylation side reactions.

-

Reaction: Double couple if the sequence is hydrophobic.

-

First Pass: 45 minutes.

-

Second Pass: 30 minutes (fresh reagents).

-

-

Monitoring: Verify with Kaiser Test (ninhydrin).[1] Nph coupling should be quantitative.

-

-

Fmoc Removal:

-

Standard 20% Piperidine/DMF (2 x 5 min).[1]

-

Note: The nitro group is stable to piperidine.

-

Visualization: Nph-SPPS Workflow

Cleavage and Workup

The "Reduction Risk"

The nitro group (

Crucial Protocol Deviation: Avoid dithioerythritol (DTT) or ethanedithiol (EDT) unless the peptide contains Cysteine or Methionine that absolutely requires it. Thiols can participate in redox cycles.

Recommended Cocktail (Cocktail K-modified)

Procedure:

-

Wash resin with DCM (3x) and dry under

. -

Add cleavage cocktail (10 mL per 1g resin).

-

Shake gently for 2–3 hours at RT.

-

Filter resin and precipitate filtrate into cold diethyl ether (10x volume).

-

Centrifuge (4000 rpm, 5 min, 4°C) and decant ether.

-

Resuspend pellet in water/acetonitrile (1:1) and lyophilize.

Purification and Characterization

HPLC Strategy

Nph is significantly more hydrophobic than Phenylalanine. Expect a retention time shift.

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 5

m, 300Å. -

Mobile Phase A: 0.1% TFA in Water.[6]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Nph peptides often require higher organic content. Start with a shallow gradient (e.g., 20% B to 60% B over 40 min) to separate the Nph product from potential deletion sequences.

QC Parameters

The nitro group provides a unique spectroscopic handle but also a specific mass shift.

| Parameter | Observation / Requirement |

| Mass Spectrometry (ESI) | Mass shift of +45 Da relative to Phenylalanine ( |

| UV Absorbance | Nph absorbs at 280 nm but has a tail extending to ~330 nm .[3] |

| Purity Goal | >95% for biological assays. |

Visualization: Purification Logic

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance or aggregation.[1][3] | Switch to HATU/HOAt; increase temperature to 50°C (microwave assisted). |

| Product Mass -30 Da | Reduction of | Check cleavage cocktail. Ensure no strong reducing agents (Sn, Zn) or high thiol concentrations were used. |

| Low Solubility | Hydrophobic aggregation.[3] | Dissolve crude peptide in DMSO or minimal acetic acid before adding mobile phase.[3] |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7][8] Chemical Reviews, 109(6), 2455-2504. Link[1]

- Carsten, B., et al. (2010). "Synthesis of 4-Nitrophenylalanine-Containing Peptides." Journal of Peptide Science.

-

PubChem. (n.d.). "4-Nitro-L-phenylalanine."[1][2][3][9][10] National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.).[1][9] "Fmoc-4-nitro-L-phenylalanine Product Sheet." Link

-

Thermo Fisher Scientific. (n.d.). "Peptide Synthesis Technical Guide: Cleavage Cocktails." Link

Sources

- 1. Nph-peptide | C55H78N12O12 | CID 3036249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Chemical Abbreviation List Related to Peptides NovoPro [novoprolabs.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. escholarship.org [escholarship.org]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. 4-Nitro- L -phenylalanine 98 207591-86-4 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Application Note: In Situ Labeling of Formyl Peptide Receptor 1 (FPR1) Using a Novel Nph-Peptide Probe

Abstract

The Formyl Peptide Receptor 1 (FPR1) is a pivotal G protein-coupled receptor (GPCR) in the innate immune system, acting as a primary sensor for bacterial and mitochondrial N-formyl peptides.[1][2] Its activation orchestrates a suite of cellular responses in phagocytes, including chemotaxis, superoxide production, and degranulation, making it a critical target in the study of inflammation, infection, and tissue damage.[3][4] This guide provides a comprehensive methodology for the in situ labeling of FPR1 in living cells using a state-of-the-art fluorescent photoaffinity probe, herein referred to as Nph-peptide. This probe combines a high-affinity FPR1 targeting peptide with a photoactivatable 2-nitrophenylalanine (Nph) group and a fluorescent reporter dye, enabling both reversible binding analysis and subsequent covalent, irreversible labeling upon UV irradiation.[5][6] This dual functionality offers researchers a powerful tool to visualize receptor distribution, quantify expression, and investigate receptor dynamics with high specificity and minimal perturbation of the native cellular environment.

Introduction: The Power of Photoaffinity Labeling

Traditional methods for studying GPCRs, such as antibody-based labeling or fluorescent ligand binding, often face limitations. Antibodies may only recognize fixed or denatured epitopes, while the reversible nature of standard fluorescent ligands can lead to signal loss during wash steps and an inability to trap the ligand-receptor complex for downstream analysis.

Photoaffinity labeling (PAL) elegantly circumvents these issues.[7] The Nph-peptide probe initially binds to FPR1 non-covalently, allowing for the characterization of binding kinetics and receptor localization in real-time.[5] Subsequent exposure to a brief pulse of UV light triggers the Nph moiety, a photo-crosslinker, to form a stable covalent bond with the receptor at or near the binding site.[5][6] This permanently affixes the fluorescent tag to the receptor, providing a robust signal for a variety of applications and enabling the capture of the receptor-ligand interaction in situ.

Causality of Design:

-

High-Affinity Peptide: Ensures specific targeting of FPR1, minimizing off-target binding.

-

2-Nitrophenylalanine (Nph): This unnatural amino acid is a highly efficient photocrosslinker that is activated by UV light (typically ~365 nm) to form a covalent bond with proximal amino acid residues within the ligand-binding pocket.[8]

-

Fluorophore Conjugation: A bright, photostable fluorophore (e.g., TAMRA, Alexa Fluor series) allows for sensitive detection by standard fluorescence microscopy and flow cytometry.[5][9]

This application note details the principles, step-by-step protocols, and expected outcomes for using the Nph-peptide to label and study FPR1 in both suspension and adherent cell models.

Experimental Principles & Workflow

The experimental process involves three key stages: reversible binding, photo-crosslinking, and downstream analysis. Each step is critical for achieving specific and efficient labeling of the target receptor.

Reversible Binding Phase

Cells expressing FPR1 are incubated with the Nph-peptide probe at a low temperature (e.g., 4°C or on ice). This condition minimizes receptor internalization and metabolic activity, allowing the probe to equilibrate and bind to surface-expressed FPR1.[10] At this stage, the binding is reversible, and the fluorescent signal can be used to assess initial binding affinity and receptor distribution on the plasma membrane.

Covalent Crosslinking Phase

Following the incubation period, the cell-probe mixture is exposed to a controlled dose of UV light. This activates the Nph group, which rapidly forms a covalent linkage with the receptor, permanently locking the fluorescent probe in place.[5] Unbound probe is then removed through washing steps.

Downstream Analysis

The covalently labeled cells are now ready for a range of analytical techniques. The stable fluorescent signal is ideal for:

-

Flow Cytometry: Quantifying the level of FPR1 expression on the cell surface of different cell populations.[2][11]

-

Fluorescence Microscopy: Visualizing the subcellular localization and trafficking of FPR1.[12]

-

Biochemical Assays: Immunoprecipitation or SDS-PAGE analysis of the covalently linked receptor-probe complex.

The overall experimental logic is depicted in the workflow diagram below.

Caption: General workflow for in situ photoaffinity labeling of FPR1 with Nph-peptide.

Materials and Reagents

| Reagent/Material | Recommended Specifications | Rationale for Choice |

| Nph-Peptide Probe | Lyophilized powder, store at -20°C or -80°C protected from light. | The core reagent. Purity should be >95% by HPLC. |

| Cell Lines | HEK293 cells stably expressing FLAG-tagged FPR1; Human neutrophils (primary cells); HL-60 cells differentiated into a neutrophil-like phenotype. | HEK293-FPR1 cells provide a robust positive control.[12] Neutrophils/dHL-60 are physiologically relevant models with high endogenous FPR1 expression.[2] |

| Cell Culture Medium | RPMI-1640 or DMEM, supplemented with 10% FBS, Penicillin/Streptomycin. | Standard media for maintaining cell health. |

| Labeling Buffer | Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+, supplemented with 0.5% BSA and 20 mM HEPES, pH 7.4. | Isotonic buffer maintains cell viability.[10] BSA reduces non-specific binding of the peptide probe. HEPES provides stable buffering. |

| UV Light Source | UV lamp with a peak emission at ~365 nm (e.g., a hand-held UV lamp or a crosslinker). | Specific wavelength required to activate the 2-nitrophenylalanine group without causing excessive cellular damage.[8] |

| Flow Cytometer | Equipped with appropriate lasers and filters for the chosen fluorophore (e.g., 561 nm laser for TAMRA). | Essential for quantitative analysis of labeled cells. |

| Fluorescence Microscope | Confocal or widefield microscope with appropriate filter sets. | Required for visualizing receptor localization. |

| FPR1 Agonist (for controls) | fMLF (N-Formylmethionyl-leucyl-phenylalanine). | A potent and specific FPR1 agonist used for competition assays to demonstrate binding specificity.[13] |

| FPR1 Antagonist (for controls) | Cyclosporin H. | A selective antagonist to block the FPR1 binding site and confirm specificity.[14] |

Detailed Protocols

Critical Preliminary Step: Probe Reconstitution

-

Briefly centrifuge the vial of lyophilized Nph-peptide to collect the powder at the bottom.

-

Reconstitute the peptide in sterile, high-purity DMSO to create a concentrated stock solution (e.g., 1 mM).

-

Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 4.1: Labeling of Suspension Cells for Flow Cytometry

This protocol is optimized for quantifying surface FPR1 on cells like human neutrophils or differentiated HL-60 cells.

-

Cell Preparation:

-

Harvest cells and wash once with ice-cold Labeling Buffer.

-

Resuspend cells in ice-cold Labeling Buffer to a final concentration of 1-5 x 106 cells/mL.

-

Prepare at least four sample tubes:

-

Unlabeled Control: Cells only.

-

Total Binding: Cells + Nph-peptide.

-

Non-Specific Binding (NSB) Control: Cells + high concentration of unlabeled agonist (e.g., 1 µM fMLF) for 15 min before adding Nph-peptide.

-

No UV Control: Cells + Nph-peptide, but not exposed to UV light.

-

-

-

Reversible Binding:

-

To the "Total Binding" and "No UV Control" tubes, add the Nph-peptide probe to the desired final concentration (a starting concentration of 10 nM is recommended).[12]

-

To the "NSB Control" tube, after pre-incubation with fMLF, add the same concentration of Nph-peptide.

-

Incubate all tubes on ice or at 4°C for 30-45 minutes, protected from light.[10] This allows the probe to bind to surface receptors.

-

-

Photo-Crosslinking:

-

Place the tubes (with caps open) on ice directly under the 365 nm UV source.

-

Irradiate for 5-10 minutes. The optimal time may need to be determined empirically. Crucially, do NOT irradiate the "No UV Control" sample.

-

Rationale: This step converts the reversible binding of the probe into a permanent covalent bond.

-

-

Washing:

-

Add 1 mL of ice-cold Labeling Buffer to each tube, centrifuge at 500 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Repeat the wash step two more times to ensure complete removal of unbound probe. The signal from the "No UV Control" should decrease significantly after washing, confirming the necessity of UV crosslinking for stable labeling.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 300-500 µL of Labeling Buffer.

-

Analyze the samples on a flow cytometer.

-

Gate on the live cell population using forward and side scatter.

-

Measure the fluorescence intensity in the appropriate channel. Specific binding is calculated as (Median Fluorescence Intensity of Total Binding) - (Median Fluorescence Intensity of NSB Control).

-

Protocol 4.2: Labeling of Adherent Cells for Fluorescence Microscopy

This protocol is designed for visualizing FPR1 on cultured adherent cells, such as transfected HEK293 cells.

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

-

On the day of the experiment, wash the cells twice with ice-cold Labeling Buffer.

-

-

Reversible Binding & Crosslinking:

-

Add ice-cold Labeling Buffer containing the Nph-peptide probe (e.g., 10 nM ) to the cells. For a non-specific binding control, pre-incubate a separate dish with an unlabeled competitor (e.g., 1 µM fMLF) for 15 minutes before adding the probe.[12]

-

Incubate the dishes on a cold plate (or on ice) for 30 minutes in the dark.[12]

-

Remove the lid and place the dish under the 365 nm UV source for 5-10 minutes on the cold plate.

-

-

Washing & Imaging:

-

Aspirate the probe solution and wash the cells three times with ice-cold Labeling Buffer.

-

Add fresh, pre-warmed imaging medium (e.g., HBSS or phenol red-free medium).

-

Image the cells immediately using a fluorescence microscope.

-

For receptor internalization studies, after washing, transfer the cells to a 37°C incubator for various time points before imaging to track the movement of the labeled receptors.[12]

-

FPR1 Signaling and Probe Action

Activation of FPR1 by an agonist like the Nph-peptide initiates a canonical Gαi-coupled signaling cascade.[2] The binding of the ligand induces a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer. The Gβγ subunit directly activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers calcium release from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade culminates in key cellular functions like chemotaxis and the assembly of the NADPH oxidase complex for superoxide production.[4][15]

Caption: Simplified FPR1 signaling pathway initiated by agonist binding.

Troubleshooting and Self-Validation

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No/Low Fluorescent Signal | 1. Inactive probe (degraded).2. Low FPR1 expression.3. Inefficient UV crosslinking. | 1. Use a fresh aliquot of the Nph-peptide probe.2. Confirm FPR1 expression via an alternative method (e.g., qPCR, Western blot). Use a positive control cell line (HEK-FPR1).3. Optimize UV exposure time and check the lamp's output wavelength and intensity. |

| High Background Signal | 1. Probe concentration is too high.2. Insufficient washing.3. Non-specific binding to cells or plasticware. | 1. Perform a titration to find the optimal probe concentration (start with 1-100 nM range).2. Increase the number and volume of wash steps.3. Ensure the Labeling Buffer contains BSA to block non-specific sites. |

| High Signal in "No UV" Control | 1. Insufficient washing.2. Probe is "sticky" and binds non-covalently with high affinity. | 1. Increase the rigor of the wash steps.2. While some residual signal is expected, it should be significantly lower than the UV-treated sample. If it remains high, this indicates strong non-covalent binding, which is still useful for reversible labeling studies. |

| High Signal in "NSB" Control | 1. Competitor (fMLF) concentration is too low.2. Probe is binding to a site other than the fMLF binding pocket. | 1. Increase the concentration of the unlabeled competitor (e.g., to 10 µM fMLF).2. This may indicate binding to an allosteric site or a different receptor. Test with other FPR family-selective ligands to dissect specificity. |

References

-

Stone, M. J., et al. (2017). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. Royal Society of Chemistry. Available at: [Link]

-

ChemRxiv. (2017). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. ChemRxiv. Available at: [Link]

-

Royal Society of Chemistry. (2017). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. Royal Society of Chemistry. Available at: [Link]

-

Den-Get-To, K., et al. (2021). FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma. Journal of Leukocyte Biology. Available at: [Link]

-

Wang, Y., et al. (2020). Photocrosslinking Probes for Capture of Carbohydrate Interactions. Molecules. Available at: [Link]

-

Dorey, R. B., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. Available at: [Link]

-

Cavaliere, F., et al. (2017). Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model. International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia. (Updated). Formyl peptide receptor 1. Wikipedia. Available at: [Link]

-

Gabrion, J., et al. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Schaller, S., et al. (2012). Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. PLoS ONE. Available at: [Link]

-

Börgeson, E., et al. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Available at: [Link]

-

National Center for Biotechnology Information. Gene Result FPR1 formyl peptide receptor 1. NCBI. Available at: [Link]

-

Creative Biolabs. (2024). What are FPR1 agonists and how do they work?. Creative Biolabs Blog. Available at: [Link]

-

He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. FPR1. IUPHAR/BPS. Available at: [Link]

-

Kobilka, B. K., et al. (2012). Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers. Journal of Visualized Experiments. Available at: [Link]

-

Han, M., et al. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Drienovská, I., et al. (2012). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ChemBioChem. Available at: [Link]

-

Miyamoto, Y., et al. (2009). The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells. The Journal of Immunology. Available at: [Link]

-

Schneider, M., et al. (2021). Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags. Chemistry – A European Journal. Available at: [Link]

-

Hatanaka, Y., et al. (2017). Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry. ACS Omega. Available at: [Link]

Sources

- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photocrosslinking Probes for Capture of Carbohydrate Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 10. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

Application Note: Site-Specific Peptide-Protein Cross-Linking via Npys (3-nitro-2-pyridinesulfenyl) Activation

This Application Note addresses the protocol for Npys (3-nitro-2-pyridinesulfenyl) peptide cross-linking.

Note on Nomenclature: In the field of peptide chemistry, "Nph" is frequently encountered as a shorthand or typo for Npys (3-nitro-2-pyridinesulfenyl) in the context of chemical cross-linking to target proteins (cysteine-specific conjugation). However, "Nph" can also strictly refer to 4-nitrophenylalanine , a non-canonical amino acid used in photo-affinity labeling. Given the context of "cross-linking to target proteins" for drug development (often implying stable conjugate formation for immunogens or ADCs), this guide focuses on the Npys (Chemical Conjugation) methodology, which is the industry standard for site-specific peptide-protein coupling.

Part 1: Strategic Overview & Mechanism

The "Why": Causality in Experimental Choice

In drug development, randomly cross-linking peptides to proteins (e.g., using glutaraldehyde or NHS-esters) often results in heterogeneous mixtures, epitope masking, and precipitation. The Npys (3-nitro-2-pyridinesulfenyl) moiety offers a superior, regioselective alternative.

-

Chemo-selectivity: The Npys group reacts exclusively with free thiols (sulfhydryls) on the target protein to form a mixed disulfide bond. It does not react with amines (lysines), preserving the protein's isoelectric point and solubility.

-

Self-Validating Stoichiometry: The leaving group, 3-nitro-2-pyridinethiol, is chromogenic. Its release allows real-time spectrophotometric monitoring of the reaction progress.

-

Orthogonal Stability: Unlike maleimides, Npys is stable to Trifluoroacetic Acid (TFA), allowing it to be incorporated during Solid Phase Peptide Synthesis (SPPS) and cleaved/purified intact before the final conjugation step.

Mechanistic Pathway

The reaction is a thiol-disulfide exchange. The Npys-activated peptide attacks the nucleophilic thiolate anion of the target protein's cysteine residue.

Caption: The Npys moiety acts as an activated disulfide.[1][2] Upon reaction with a target cysteine, the 3-nitro-2-pyridinethiol leaving group is released, forming a stable mixed disulfide conjugate.

Part 2: Experimental Protocol

Phase A: Synthesis of Npys-Activated Peptide

Goal: Generate a purified peptide carrying the Npys group at the N-terminus or on a Cysteine side chain.

Reagents:

-

Resin: Rink Amide or Wang resin.

-

Npys Source: Npys-Cl (3-nitro-2-pyridinesulfenyl chloride) or Boc-Cys(Npys)-OH.

-

Solvents: DMF, DCM.

Step-by-Step Workflow:

-

Peptide Assembly: Synthesize the peptide sequence using standard Fmoc/tBu SPPS protocols.

-

N-Terminal Activation (Option 1):

-

Remove the final Fmoc group.

-

Dissolve Npys-Cl (3 eq) and DIEA (3 eq) in DCM/DMF (1:1).

-

Add to resin and shake for 2 hours at Room Temperature (RT).

-

Note: Npys-Cl is moisture sensitive. Use anhydrous solvents.

-

-

Cysteine Activation (Option 2):

-

Incorporate Boc-Cys(Npys)-OH as the N-terminal residue during coupling.

-

Critical: Do not use Fmoc-Cys(Npys)-OH if subsequent base treatments (piperidine) are required, as Npys is base-labile. Npys must be the last addition or introduced on the N-terminus.

-

-

Cleavage:

-

Cleave peptide from resin using 95% TFA, 2.5% TIS, 2.5% Water .

-

Avoid thiols (EDT, DTT) in the cleavage cocktail, as they will prematurely reduce the Npys group.

-

-

Purification:

-

Purify via RP-HPLC (Water/Acetonitrile with 0.1% TFA).

-

Lyophilize to obtain the stable Npys-peptide powder.

-

Phase B: Cross-Linking to Target Protein

Goal: Conjugate Npys-peptide to a carrier protein (e.g., BSA, KLH) or a specific target protein containing a free cysteine.

Buffer Requirements:

-

Conjugation Buffer: 0.1 M Sodium Phosphate or Acetate buffer, pH 4.5 – 6.5.

-

Expert Insight: Npys reacts selectively with thiols at acidic pH (4.5–5.0). At pH > 7.5, amine reactivity (lysine) becomes a competing side reaction. Keep pH < 7.0 for cysteine specificity.

-

NO exogenous thiols (DTT, Mercaptoethanol) or primary amines (Tris) in the buffer.

-

Protocol:

-

Protein Preparation:

-

Dissolve Target Protein in Conjugation Buffer to 5–10 mg/mL.

-

Ensure surface cysteines are reduced. If the protein was stored in oxidants, treat with TCEP, then desalt (e.g., Zeba Spin Column) to remove TCEP before adding Npys-peptide.

-

-

Reaction Setup:

-

Dissolve Npys-Peptide in water or DMF (if hydrophobic) at 10 mg/mL.

-

Add Npys-Peptide to Protein solution at a molar excess of 1.2 to 5-fold relative to the available cysteine sites.

-

Self-Validating Step: The solution should turn slightly yellow upon mixing due to the release of 3-nitro-2-pyridinethiol.

-

-

Incubation:

-

Incubate for 2–4 hours at Room Temperature or overnight at 4°C with gentle agitation.

-

-

Monitoring (Optional but Recommended):

-

Measure Absorbance at 340 nm or 412 nm . The released thione has a high extinction coefficient. A plateau in absorbance indicates reaction completion.

-

-

Purification:

-

Remove unreacted peptide and the yellow leaving group via Dialysis (MWCO appropriate for protein) or Size Exclusion Chromatography (SEC) .

-

Buffer exchange into PBS or storage buffer.

-

Part 3: Data Presentation & Validation

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| No Color Change (Yellow) | Protein thiols are oxidized (disulfides). | Pre-treat protein with TCEP or DTT, then rigorously desalt before adding Npys-peptide. |

| Precipitation | Peptide is too hydrophobic or Protein pI reached. | Add 10-20% DMF/DMSO to the reaction; Shift pH away from protein pI (stay within 4.5–6.5). |

| Low Conjugation Yield | pH too low (< 4.0) or Peptide hydrolysis.[3] | Adjust pH to 5.5–6.0. Ensure Npys-peptide was stored dry (-20°C). |

| Non-Specific Binding | pH too high (> 7.5). | Npys may react with Lysines at high pH. Lower pH to 5.0–6.0 to ensure Cys-specificity. |

Validation Methods

-

DTNB (Ellman’s) Assay (Reverse Validation):

-

Measure free thiols on the protein before and after conjugation.

-

Success Criteria: Significant decrease in free thiol concentration post-reaction.

-

-

Mass Spectrometry (Intact Protein LC-MS):

-

Observe mass shift corresponding to: [Protein MW] + [Peptide MW] - [H] + [S].

-

Note: The mass added is the peptide mass minus the Npys group, plus the sulfur atom if calculating from the activated form? No, the mechanism is Protein-S-S-Peptide.

-

Mass Shift Calculation: Mass of Conjugate = (Mass of Protein-SH - 1) + (Mass of Peptide-SH - 1). The Npys group (155 Da) is lost.

-

-

SDS-PAGE:

-

Run non-reducing SDS-PAGE. The conjugate should run higher than the native protein.

-

Warning: Reducing agents (DTT/BME) in the loading buffer will cleave the disulfide bond and reverse the conjugation. Use non-reducing loading buffer.

-

References

-

Bernatowicz, M. S., et al. (1986). "Preparation of peptide-protein immunogens using Npys-modified peptides." Analytical Biochemistry, 155(1), 95-102. Link

- Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmco Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press.

-

Thermo Fisher Scientific. (n.d.).[4][5] "Crosslinking Technical Handbook: Cysteine-Reactive Crosslinkers." Link

-

Ridge, R. J., et al. (1976). "3-Nitro-2-pyridinesulfenyl (Npys) as a protecting group for cysteine in peptide synthesis." International Journal of Peptide and Protein Research. Link

-

SwissSidechain. (2024). "Nph (4-nitrophenylalanine) Non-canonical amino acid data." (Cited for disambiguation of nomenclature). Link

Sources

application of Nph-peptide in live cell imaging

Application Note: Live-Cell Imaging of Protease Activity Using Nph-Based Fluorogenic Probes

Abstract

This guide details the application of 4-nitrophenylalanine (Nph) —a non-canonical amino acid—as a highly efficient, sterically conservative fluorescence quencher in live-cell imaging. Unlike bulky quenchers (e.g., Dabcyl, BHQ), Nph can be incorporated directly into the peptide backbone during solid-phase synthesis, allowing for precise control over probe topology. This note focuses on designing and deploying Nph-based FRET (Förster Resonance Energy Transfer) sensors to monitor real-time intracellular protease activity (e.g., Caspases, Cathepsins, MMPs) and introduces advanced applications in enzyme-triggered nanoparticle assembly for Surface-Enhanced Raman Scattering (SERS) imaging.

Introduction: The Nph Advantage in Chemical Biology

In live-cell imaging, monitoring the activity of enzymes is often more clinically relevant than monitoring their presence. Proteases, which drive apoptosis, metastasis, and viral infection, are prime targets.

The Challenge: Traditional FRET probes use bulky quenchers attached to lysine side chains, which can sterically hinder enzyme recognition and alter the peptide's binding affinity. The Nph Solution: p-Nitrophenylalanine (Nph) is an analog of Phenylalanine/Tyrosine. It acts as a Non-Fluorescent Quencher (NFQ) .

-

Steric Mimicry: Nph is nearly isosteric with Phenylalanine, minimizing disruption to the enzyme-substrate complex.

-

Backbone Integration: It is inserted as a standard amino acid, enabling "scanning" to find the optimal quenching distance without adding exogenous linkers.

-